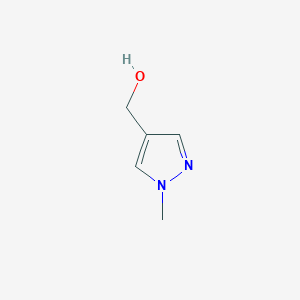
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Descripción general
Descripción
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine is a chemical compound with the molecular formula C8H15N . It is also known by its IUPAC name, 2,2,6-trimethyl-1,2,3,4-tetrahydropyridine .
Molecular Structure Analysis
The molecular structure of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine can be represented by the InChI code: 1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h5,9H,4,6H2,1-3H3 . This indicates that the compound has a tetrahydropyridine ring with three methyl groups attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine include a boiling point of 50-53 °C (at a pressure of 37 Torr) and a predicted density of 0.89±0.1 g/cm3 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
It is utilized for its cycloaddition with isobutyl vinyl ether and allyl alcohol, producing hexahydroisoxazolo[2,3-a] pyridines (Carruthers & Moses, 1988).
Its trimer is used for intermediates in isotripiperidein and α-tripiperidein products (Claxton, Allen, & Grisar, 2003).
The compound is significant in the synthesis of THP derivatives and has pharmacological properties suitable for drug design and clinical studies (Mateeva, Winfield, & Redda, 2005).
It aids in efficiently converting cyclic six-membered imines into pyridines (Kimpe, Keppens, & Fonck, 1996).
The compound has potential applications in molecular structure research and crystallography (Jansone et al., 2007).
Its derivatives' reactivity with hydrazines under acid conditions can lead to the isolation of hydrazones, pyrazolines, or pyridazinones (Figueroa et al., 2006).
1,2,4-Trisubstituted-1,2,5,6-tetrahydropyridines synthesized from it can be used for synthesizing homokainoid analogs (Chang et al., 2011).
Its reaction with N-bromosuccinimide (NBS) in methanol is important for understanding the mechanism of bromination in 2,6-methyl side chains (Petrova et al., 2014).
The mechanism of its electrochemical oxidation in acetonitrile has been studied, providing insights into indirect oxidation of dihydropyridines (Turovska et al., 2014).
Its application extends to the synthesis of a range of 2,2-, 2,2,3-, and 2,6-polysubstituted piperidine derivatives, useful in scientific research (Tait, Butterworth, & Clayden, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,6-trimethyl-4,5-dihydro-3H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYJEAZZQIBMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CCC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554038 | |
| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
CAS RN |
112269-97-3 | |
| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)





